4,5-Dichlorothiophene-2-sulfonamide

Catalog No.
S722057
CAS No.
256353-34-1
M.F
C4H3Cl2NO2S2
M. Wt
232.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichlorothiophene-2-sulfonamide

CAS Number

256353-34-1

Product Name

4,5-Dichlorothiophene-2-sulfonamide

IUPAC Name

4,5-dichlorothiophene-2-sulfonamide

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

InChI

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)

InChI Key

JKBNSTFOQDGQLS-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N

Currently Limited Information:

Potential Research Areas:

Given the structure of the molecule, some potential areas for scientific research involving 4,5-Dichlorothiophene-2-sulfonamide can be hypothesized:

  • Material Science: The presence of the thiophene ring and sulfonamide group suggests potential applications in the development of novel conductive polymers or materials with specific electronic properties.
  • Medicinal Chemistry: The sulfonamide moiety is a common functional group found in many clinically useful drugs. Research could explore if 4,5-Dichlorothiophene-2-sulfonamide possesses any biological activity or can be modified into a drug candidate.
  • Organic Synthesis: The compound could be a useful intermediate or building block in the synthesis of more complex molecules with desired properties.

4,5-Dichlorothiophene-2-sulfonamide is a chemical compound characterized by the presence of a thiophene ring substituted with two chlorine atoms and a sulfonamide group. Its molecular formula is C₄H₃Cl₂N₁O₂S₁, and it features a thiophene core, which is a five-membered aromatic ring containing sulfur. The compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals.

, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. Notably, 4,5-dichlorothiophene-2-sulfonamide can be synthesized through the reaction of 2,5-dichlorothiophene with chlorosulfonic acid followed by treatment with ammonia, leading to the formation of thiophenesulfonamides . This method highlights its versatility in organic synthesis.

Research indicates that sulfonamide derivatives, including 4,5-dichlorothiophene-2-sulfonamide, exhibit significant biological activities. They are known to act as inhibitors of various enzymes, including carbonic anhydrases and glucuronidases . These compounds have been studied for their potential therapeutic effects in treating diseases related to enzyme dysfunctions.

The synthesis of 4,5-dichlorothiophene-2-sulfonamide typically involves the following steps:

  • Chlorosulfonation: 2,5-dichlorothiophene is treated with chlorosulfonic acid to introduce the sulfonyl group.
  • Ammonolysis: The resulting sulfonyl chloride is then reacted with aqueous ammonia to yield the sulfonamide .

This two-step process allows for the efficient production of the desired sulfonamide compound.

4,5-Dichlorothiophene-2-sulfonamide finds applications in various domains:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
  • Agriculture: The compound may be utilized in developing herbicides or fungicides due to its potential biological activity.
  • Material Science: Its unique chemical structure can be leveraged in creating novel materials with specific properties.

Studies on the interactions of 4,5-dichlorothiophene-2-sulfonamide with biological targets reveal its potential as an enzyme inhibitor. For instance, it has been shown to inhibit human serum paraoxonase-1 activity, which plays a critical role in detoxifying organophosphates . Such interactions underline its importance in pharmacological applications.

Several compounds share structural similarities with 4,5-dichlorothiophene-2-sulfonamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-AminobenzenesulfonamideAmino group on benzeneAntibacterial properties
4-ChlorobenzenesulfonamideChlorine substitution on benzeneCarbonic anhydrase inhibition
3-Methylthiophene-2-sulfonamideMethyl group on thiopheneModerate antibacterial activity
4-Methylthiophene-2-sulfonamideMethyl substitution on thiopheneAntioxidant properties

Uniqueness of 4,5-Dichlorothiophene-2-sulfonamide:

  • The presence of two chlorine atoms at positions 4 and 5 on the thiophene ring distinguishes it from other sulfonamides.
  • Its specific inhibition profile against certain enzymes makes it a candidate for targeted drug development.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Dichlorothiophene-5-sulfonamide

Dates

Last modified: 08-15-2023

Explore Compound Types